Acide 1-benzyl-1H-indazole-3-carboxylique

Vue d'ensemble

Description

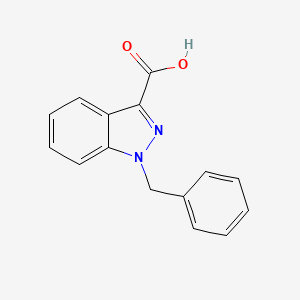

1-Benzyl-1H-indazole-3-carboxylic acid (BICA) is a heterocyclic organic compound with a unique chemical structure. It is a member of the indazole family of compounds and has a wide range of applications in scientific research. BICA is a versatile molecule that can be used in synthetic organic chemistry, biochemistry, and pharmacology. BICA is also known to have anti-inflammatory and anti-cancer properties.

Applications De Recherche Scientifique

Activité herbicide

Les dérivés d'acides indazole-carboxyliques ont été étudiés pour leur potentiel en tant qu'herbicides . Ils ont été trouvés pour présenter de bons à d'excellents effets d'inhibition sur les racines et les pousses du colza dicotylédone (B. napus) et du chiendent monocotylédone (E. crus-galli) .

Antagonistes des récepteurs aux auxines

Ces composés ont été rapportés comme agissant comme antagonistes de la protéine réceptrice aux auxines TIR1 . Les auxines sont une classe de phytohormones qui jouent des rôles essentiels dans le cycle de vie des plantes. Par conséquent, le développement de composés ayant des propriétés auxiniques pour la régulation de la croissance des plantes et les applications de lutte contre les mauvaises herbes est d'une grande importance .

Applications pharmaceutiques

Les acides, amides et esters 1-benzyl-1H-indazole-3-carboxyliques substitués ont été brevetés pour leurs applications pharmaceutiques potentielles . Les composés sont décrits comme ayant une variété de substituants, indiquant une large gamme d'utilisations pharmaceutiques possibles .

Activités antiprolifératives

Les N-phényl-1H-indazole-1-carboxamides, qui sont similaires à l'acide 1-benzyl-1H-indazole-3-carboxylique, ont été évaluées pour leurs activités antiprolifératives in vitro contre diverses lignées de cellules tumorales . Ceci suggère des applications potentielles dans le traitement du cancer .

Synthèse organique

L'acide 1-méthylindazole-3-carboxylique, un composé apparenté, est utilisé comme matière première et intermédiaire importante en synthèse organique . Cela suggère que l'this compound pourrait avoir des applications similaires.

Produits agrochimiques

L'acide 1-méthylindazole-3-carboxylique est également utilisé dans la production de produits agrochimiques . Compte tenu de la similitude structurelle, l'this compound pourrait potentiellement être utilisé dans des applications similaires.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

It is known that indazole derivatives, which include 1-benzyl-1h-indazole-3-carboxylic acid, have been found to interact with various biological targets . For instance, the 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment in tyrosine kinase .

Mode of Action

It is known that indazole derivatives can exhibit a wide variety of biological properties . For example, certain indazole derivatives have been found to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase .

Biochemical Pathways

Indazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple biochemical pathways . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme in the inflammatory response .

Pharmacokinetics

The compound’s molecular weight of 25227 might suggest a reasonable bioavailability, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.

Result of Action

Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Analyse Biochimique

Biochemical Properties

1-Benzyl-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, 1-Benzyl-1H-indazole-3-carboxylic acid can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can further modulate various biochemical pathways.

Cellular Effects

1-Benzyl-1H-indazole-3-carboxylic acid has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis . It has also been shown to influence cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, 1-Benzyl-1H-indazole-3-carboxylic acid can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-1H-indazole-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity and altering the biochemical pathways they regulate . For example, by binding to COX-2, 1-Benzyl-1H-indazole-3-carboxylic acid prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis, which can lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-1H-indazole-3-carboxylic acid have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-Benzyl-1H-indazole-3-carboxylic acid can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which can have lasting effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-Benzyl-1H-indazole-3-carboxylic acid in animal models have been studied to determine its therapeutic potential and safety profile. At low to moderate doses, this compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, 1-Benzyl-1H-indazole-3-carboxylic acid can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These findings highlight the importance of dose optimization for potential therapeutic applications.

Metabolic Pathways

1-Benzyl-1H-indazole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion . The metabolites of 1-Benzyl-1H-indazole-3-carboxylic acid can also exhibit biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

The transport and distribution of 1-Benzyl-1H-indazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, which regulate its intracellular concentration . Additionally, 1-Benzyl-1H-indazole-3-carboxylic acid can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .

Subcellular Localization

The subcellular localization of 1-Benzyl-1H-indazole-3-carboxylic acid can influence its activity and function within cells . This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 1-Benzyl-1H-indazole-3-carboxylic acid to specific organelles can be mediated by targeting signals and post-translational modifications, which direct its localization and modulate its activity .

Propriétés

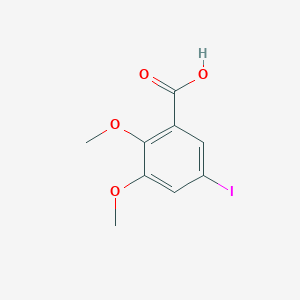

IUPAC Name |

1-benzylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRCOZFGMPTGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441811 | |

| Record name | 1-Benzyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41354-03-4 | |

| Record name | 1-Benzyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)

![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)